N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide
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Overview
Description
N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a hydrazinylidene moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide involves several steps. One common method includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 2-bromo-3-methylpyridine.
Introduction of the pyrrole ring: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with a pyrrole derivative under suitable conditions.
Attachment of the hydrazinylidene moiety: This can be done by reacting the intermediate with hydrazine derivatives.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thieno[2,3-b]pyridine rings, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Pharmacology: The compound is investigated for its potential as a drug candidate, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide can be compared with other similar compounds, such as:
Phenoxyacetamide derivatives: These compounds share a similar acetamide group but differ in their core structures and substituents.
Thieno[2,3-b]pyridine derivatives: These compounds have the same core structure but may have different functional groups attached, leading to variations in their biological activities.
Pyrrole derivatives: These compounds contain the pyrrole ring but differ in their overall structure and functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of these structural elements, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N5O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[(E)-(4-acetamidophenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H23N5O3S/c1-15-12-18(14-32-3)20-21(29-10-4-5-11-29)22(33-24(20)26-15)23(31)28-25-13-17-6-8-19(9-7-17)27-16(2)30/h4-13H,14H2,1-3H3,(H,27,30)(H,28,31)/b25-13+ |
InChI Key |
RDWVRURNBRTNPY-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)COC |
Origin of Product |
United States |
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